- Method for synthesis of stable isotope labeled bisphenol A or bisphenol F and the derivatives, China, , ,

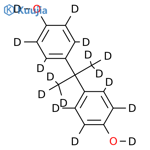

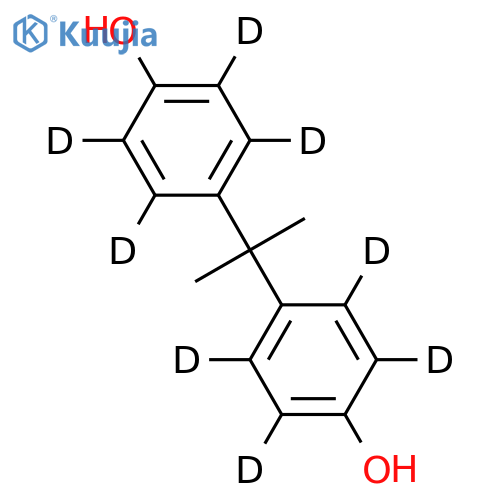

Cas no 92739-58-7 (Bisphenol A-d8)

Bisphenol A-d8 化学的及び物理的性質

名前と識別子

-

- Phen-2,3,5,6-d4-ol,4,4'-(1-methylethylidene)bis- (9CI)

- BISPHENOL A-[RING-D8]

- Bisphenol A-d8

- Bisphenol-A-2,2',3,3',5,5',6,6'-d8

- Bisphenol-A-2,2,3,3,5,5,6,6-d81000µg

- 4,4′-(1-Methylethylidene)bis[phen-2,3,5,6-d4-ol] (ACI)

- 2,3,5,6-Tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol

-

- インチ: 1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D

- InChIKey: IISBACLAFKSPIT-UWAUJQNOSA-N

- ほほえんだ: C(C1C([2H])=C([2H])C(O)=C([2H])C=1[2H])(C1C([2H])=C([2H])C(O)=C([2H])C=1[2H])(C)C

計算された属性

- せいみつぶんしりょう: 236.165

- どういたいしつりょう: 236.165

- 同位体原子数: 8

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 40.5A^2

じっけんとくせい

- ゆうかいてん: 157-159 °C(lit.)

- ふってん: 220 °C4 mm Hg(lit.)

Bisphenol A-d8 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B519499-10mg |

Bisphenol A-d8 |

92739-58-7 | 10mg |

$ 187.00 | 2023-09-08 | ||

| A2B Chem LLC | AH84493-100mg |

BISPHENOL-A-2,2',3,3',5,5',6,6'-D8 |

92739-58-7 | 100mg |

$598.00 | 2024-07-18 | ||

| TRC | B519499-100mg |

Bisphenol A-d8 |

92739-58-7 | 100mg |

$ 1103.00 | 2023-09-08 | ||

| TRC | B519499-25mg |

Bisphenol A-d8 |

92739-58-7 | 25mg |

$ 374.00 | 2023-09-08 | ||

| A2B Chem LLC | AH84493-50mg |

BISPHENOL-A-2,2',3,3',5,5',6,6'-D8 |

92739-58-7 | 50mg |

$421.00 | 2024-07-18 |

Bisphenol A-d8 合成方法

ごうせいかいろ 1

Bisphenol A-d8 Raw materials

Bisphenol A-d8 Preparation Products

Bisphenol A-d8 関連文献

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

Bisphenol A-d8に関する追加情報

Bisphenol A-d8: A Comprehensive Overview

Bisphenol A-d8, also known by its CAS number 92739-58-7, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of bisphenol A, a well-known chemical used in the production of polycarbonate plastics and epoxy resins. The "d8" designation indicates that this compound has been deuterated, meaning it contains deuterium atoms instead of hydrogen atoms in specific positions. This modification can significantly alter the compound's physical and chemical properties, making it valuable for specialized applications.

The structure of Bisphenol A-d8 is similar to that of bisphenol A, with the key difference being the substitution of hydrogen atoms with deuterium atoms. This substitution can influence the compound's stability, reactivity, and spectroscopic properties. For instance, the presence of deuterium can increase the compound's resistance to certain chemical reactions, such as oxidation or hydrolysis, due to the higher bond strength of C-D bonds compared to C-H bonds.

One of the most notable applications of Bisphenol A-d8 is in the field of nuclear magnetic resonance (NMR) spectroscopy. Deuterated compounds are often used as solvents or reference materials in NMR studies because deuterium has a different nuclear spin than hydrogen, which can simplify spectra and improve resolution. Bisphenol A-d8 can serve as a deuterated standard for calibrating NMR instruments or as a solvent in certain analytical techniques.

In addition to its role in analytical chemistry, Bisphenol A-d8 has potential applications in materials science. Deuterated polymers, including those derived from bisphenol A, can exhibit enhanced thermal stability and mechanical properties compared to their non-deuterated counterparts. These properties make them suitable for use in high-performance materials, such as those required for aerospace or electronic applications.

Recent research has also explored the use of Bisphenol A-d8 in biological studies. Deuterated compounds are often used as tracers or labels in metabolic studies because they can be distinguished from their non-deuterated counterparts using mass spectrometry or other analytical techniques. This capability makes Bisphenol A-d8 a valuable tool for studying biochemical pathways and enzyme kinetics.

The synthesis of Bisphenol A-d8 typically involves a two-step process: first, the synthesis of bisphenol A from its precursor compounds, followed by deuteriation through chemical exchange or catalytic hydrogenation using deuterium gas. The exact method depends on the desired degree of deuteriation and the specific positions where deuterium is introduced into the molecule.

Despite its many potential uses, Bisphenol A-d8 is not without challenges. The deuteriation process can be complex and costly, which may limit its widespread adoption. Additionally, while deuterated compounds are generally considered less hazardous than their non-deuterated counterparts due to their reduced reactivity, proper handling and disposal procedures must still be followed to ensure safety and environmental protection.

In conclusion, Bisphenol A-d8 (CAS No. 92739-58-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique properties derived from deuteriation make it an invaluable tool in analytical chemistry, materials science, and biological research. As technology advances and new applications are discovered, Bisphenol A-d8 is likely to play an increasingly important role in both academic and industrial settings.

92739-58-7 (Bisphenol A-d8) 関連製品

- 80-05-7(Bisphenol A)

- 1844-01-5(4,4'-Dihydroxytetraphenylmethane)

- 1571-75-1(Bisphenol AP)

- 2167-51-3(Bisphenol P)

- 98-54-4(4-tert-Butylphenol)

- 599-64-4(4-Cumylphenol)

- 13595-25-0(1,3-Bis2-(4-hydroxyphenyl)-2-propylbenzene)

- 978-86-9(4-Tritylphenol)

- 585-34-2(3-Tert-Butylphenol)

- 1138-52-9(3,5-Di-tert-butylphenol)